1-benzyl-N-(2,6-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
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Overview
Description
1-Benzyl-N-(2,6-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a benzyl group, dichlorophenyl group, hydroxy group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(2,6-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and urea under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is usually introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrimidine intermediate.
Addition of the Dichlorophenyl Group: The dichlorophenyl group is incorporated through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Hydroxylation: The hydroxy group is introduced through selective oxidation, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the purity of the final product. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-N-(2,6-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and dichlorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group results in a secondary alcohol.
Scientific Research Applications
1-Benzyl-N-(2,6-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets.
Medicine: Explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(2,6-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.
1-Benzyl-N-(2,6-dichlorophenyl)-6-methoxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide: Contains a methoxy group instead of a hydroxy group, potentially altering its chemical properties and interactions.
1-Benzyl-N-(2,6-dichlorophenyl)-6-amino-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide: Features an amino group, which may impact its solubility and reactivity.
Uniqueness
1-Benzyl-N-(2,6-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is unique due to the presence of both the hydroxy group and the dichlorophenyl group. This combination of functional groups contributes to its distinct chemical properties and potential applications. The hydroxy group enhances its reactivity, while the dichlorophenyl group may influence its biological activity and interactions with molecular targets.
Properties
IUPAC Name |
3-benzyl-N-(2,6-dichlorophenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O3/c19-12-7-4-8-13(20)16(12)22-17(25)14-9-15(24)23(18(26)21-14)10-11-5-2-1-3-6-11/h1-9H,10H2,(H,21,26)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKSEQRSVGCQSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(NC2=O)C(=O)NC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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